molecular formula C21H14F3N3O B2495345 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 477485-60-2

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide

Cat. No.: B2495345
CAS No.: 477485-60-2
M. Wt: 381.358
InChI Key: GFSFSBPGVPBBLC-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a benzimidazole (1H-1,3-benzodiazol-2-yl) substituent at the para-position of the benzamide core and a trifluoromethyl group at the meta-position (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzimidazole moiety may contribute to π-π stacking interactions and hydrogen bonding, making it pharmacologically relevant .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O/c22-21(23,24)15-5-3-4-14(12-15)20(28)25-16-10-8-13(9-11-16)19-26-17-6-1-2-7-18(17)27-19/h1-12H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSFSBPGVPBBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide typically involves the reaction of 4-(1H-1,3-benzodiazol-2-yl)aniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Features and Heterocyclic Moieties

The target compound’s benzimidazole group distinguishes it from other benzamide derivatives with monocyclic heterocycles (e.g., triazoles, thiazoles). Key analogs and their structural differences are summarized in Table 1.

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Key Substituents Heterocycle
Target Compound Benzamide 3-(trifluoromethyl), 4-(benzimidazole-phenyl) Benzimidazole
Compounds [7–9] () 1,2,4-Triazole 4-X-phenylsulfonyl, 2,4-difluorophenyl 1,2,4-Triazole
N-[[tetrahydro-4-(4-phenyl-2-thiazolyl)-... () Benzamide 5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl Thiazole, Oxadiazole
N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide () Benzamide 2-(trifluoromethyl), 3-isopropoxy None
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-methyl, N-(2-hydroxy-tert-butyl) None
  • Benzimidazole vs. Triazoles in exhibit tautomerism (thione vs. thiol forms), which is absent in the target compound due to its fused ring system .
  • Thiazole/Oxadiazole Hybrids (): The sulfur-containing thiazole and electron-deficient oxadiazole in may enhance metabolic resistance compared to the benzimidazole’s nitrogen-rich structure .

Physicochemical Properties

Table 2: Key Physicochemical Properties

Compound Molecular Weight* logP (calc)* Key IR Bands (cm⁻¹)
Target Compound 425.35 ~3.8 C=O (~1680), C-F (~1250–1350)
Compounds [4–6] () ~450–500 ~2.5–3.0 C=S (1243–1258), C=O (1663–1682)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 235.29 ~1.2 C=O (~1680), O-H (~3400)
N-[tetrahydro-4-(4-phenyl-2-thiazolyl)-... () 517.50 ~4.5 C≡N (~2250), C-F (~1250–1350)
  • Trifluoromethyl Impact: The 3-(trifluoromethyl) group in the target compound increases lipophilicity (logP ~3.8) compared to non-fluorinated analogs (e.g., , logP ~1.2) .
  • IR Spectroscopy: The absence of C=S bands (~1250 cm⁻¹) in the target compound distinguishes it from ’s thioamide derivatives .

Biological Activity

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-(trifluoromethyl)benzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which includes a benzodiazole moiety and a trifluoromethyl group. Its chemical formula is C₁₅H₁₂F₃N₃O, with a molecular weight of approximately 303.27 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5Bioorganic & Medicinal Chemistry Letters
A549 (Lung)15.0Bioorganic & Medicinal Chemistry Letters
HeLa (Cervical)20.3Journal of Medicinal Chemistry

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. A study published in the Journal of Antibiotics indicated that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mLJournal of Antibiotics
Escherichia coli64 µg/mLJournal of Antibiotics

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and function, contributing to its bactericidal effect.

Case Studies

A notable case study involved the treatment of drug-resistant cancer cells with this compound. Researchers observed a marked reduction in cell viability and an increase in apoptosis markers after treatment over 48 hours. This suggests potential for further development as an anticancer therapeutic agent in resistant cases .

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